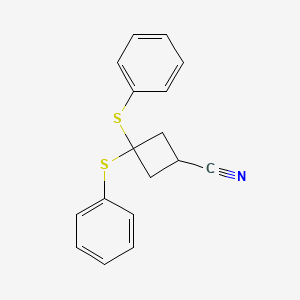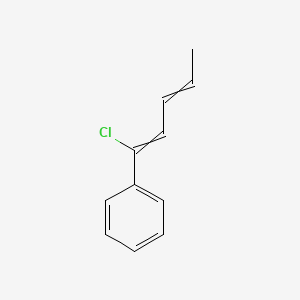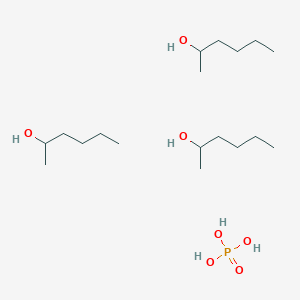![molecular formula C9H9ClF3N3O B14356853 N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea CAS No. 93194-53-7](/img/structure/B14356853.png)
N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea is a chemical compound known for its unique structure and properties It contains a pyridine ring substituted with a chloro and trifluoromethyl group, and a dimethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with N,N-dimethylurea under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, amines, and coupled products with various functional groups.
Applications De Recherche Scientifique
N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluopicolide: 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide.
Fluopimomide: N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide.
Uniqueness
N’-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
93194-53-7 |
|---|---|
Formule moléculaire |
C9H9ClF3N3O |
Poids moléculaire |
267.63 g/mol |
Nom IUPAC |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,1-dimethylurea |
InChI |
InChI=1S/C9H9ClF3N3O/c1-16(2)8(17)15-7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,1-2H3,(H,14,15,17) |
Clé InChI |
JGPIAXXKQNXEBM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
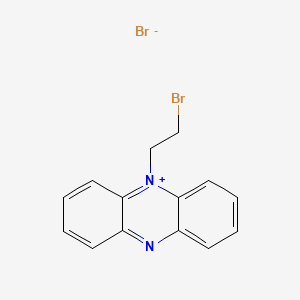
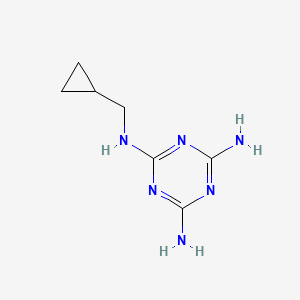
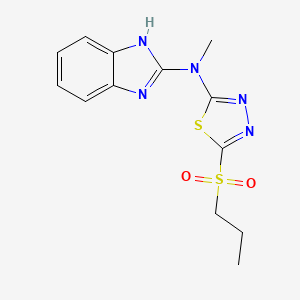
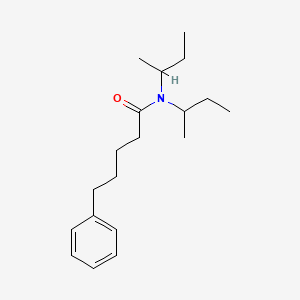
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)
